Home > Products > Screening Compounds P100841 > Lasmiditan succinate
Lasmiditan succinate - 439239-92-6

Lasmiditan succinate

Catalog Number: EVT-272593
CAS Number: 439239-92-6
Molecular Formula: C42H42F6N6O8
Molecular Weight: 872.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Lasmiditan (has active moiety).
Overview

Lasmiditan succinate is a novel pharmaceutical compound classified as a selective serotonin receptor agonist, specifically targeting the human serotonin 1F receptor. Developed by Eli Lilly and Company, it was approved by the U.S. Food and Drug Administration in October 2019 for the acute treatment of migraine in adults. This compound represents a new class of medications known as ditans, which are distinct from traditional triptans used for migraine relief.

Source

Lasmiditan was discovered through extensive research and development efforts aimed at finding effective treatments for migraine headaches. The synthesis and characterization of lasmiditan have been documented in several patents and scientific publications, detailing its preparation methods and pharmacological properties .

Classification

Lasmiditan succinate is classified under the following categories:

  • Pharmaceutical Class: Selective serotonin receptor agonist
  • Chemical Class: Non-chiral compound
  • Therapeutic Use: Acute treatment of migraine headaches
Synthesis Analysis

Methods

The synthesis of lasmiditan involves several key steps, primarily focusing on the formation of specific chemical bonds and functional groups. The process can be summarized as follows:

  1. Formation of Acid Chloride: The synthesis begins with the conversion of a carboxylic acid to an acid chloride using thionyl chloride.
  2. Preparation of Weinreb Amide: The acid chloride is then treated with dimethylhydroxylamine and triethylamine to form a Weinreb amide.
  3. Formation of Ketone: The Weinreb amide undergoes reaction with an organolithium reagent generated in situ from 2-chloropyridine and n-butyllithium, yielding a ketone.
  4. Buchwald-Hartwig Reaction: This step involves coupling with benzophenone imine to produce a primary aryl amine.
  5. Amidation: Finally, amidation with benzoyl chloride followed by treatment with succinic acid results in the formation of lasmiditan hemisuccinate .

Technical Details

The synthesis employs various organic chemistry techniques including:

  • Amide coupling
  • Organometallic reactions
  • Buchwald-Hartwig cross-coupling
    These methods are chosen to ensure high yields and purity of the final product.
Molecular Structure Analysis

Structure

Lasmiditan has a complex molecular structure characterized by its unique arrangement of atoms. Its molecular formula is C42H42F6N6O8C_{42}H_{42}F_{6}N_{6}O_{8}, indicating the presence of multiple functional groups that contribute to its pharmacological activity.

Data

  • Molecular Weight: 872.822 g/mol
  • InChI Key: MSOIHUHNGPOCTH-UHFFFAOYSA-N
  • Nuclear Magnetic Resonance Spectroscopy: Characteristic peaks observed in 13C^{13}C NMR indicate specific carbon environments within the molecule, which are essential for confirming its structure .
Chemical Reactions Analysis

Reactions

Lasmiditan undergoes various chemical reactions during its synthesis, including:

  • Hydrolysis reactions for converting intermediates into desired products.
  • Amide bond formation through coupling reactions.
  • Deprotection steps that reveal functional groups necessary for biological activity.

Technical Details

The reaction conditions are meticulously controlled to favor specific pathways, minimizing side reactions and maximizing yield. For instance, temperature control during the formation of organolithium reagents is crucial to prevent decomposition or unwanted reactions .

Mechanism of Action

Lasmiditan acts primarily as an agonist at the serotonin 1F receptor. This interaction leads to vasoconstriction within cranial blood vessels and inhibition of pro-inflammatory neuropeptides, effectively alleviating migraine symptoms.

Process and Data

Upon administration, lasmiditan binds selectively to the serotonin 1F receptor, triggering intracellular signaling pathways that result in reduced neuronal excitability and decreased release of pro-inflammatory mediators. This mechanism distinguishes it from traditional migraine treatments that may have broader effects on other serotonin receptors .

Physical and Chemical Properties Analysis

Physical Properties

Lasmiditan succinate appears as a white to practically white powder that is non-hygroscopic. It exhibits polymorphism, which has implications for its formulation and stability.

Chemical Properties

Key chemical properties include:

  • Solubility: High aqueous solubility due to its hemisuccinate salt form.
  • Stability: Thermodynamically stable under various storage conditions, making it suitable for long-term use .
  • Melting Point: Specific melting points have been documented for different forms of lasmiditan, indicating its purity and crystalline nature .
Applications

Lasmiditan succinate is primarily used in clinical settings for:

  • Migraine Treatment: It provides an effective option for patients who do not respond well to traditional triptan therapies or who experience contraindications with such medications.
  • Research Applications: As a selective serotonin receptor agonist, lasmiditan serves as a valuable tool in pharmacological studies aimed at understanding migraine pathophysiology and developing new therapeutic strategies.
Chemical and Pharmacological Foundations of Lasmiditan Succinate

Molecular Structure and Physicochemical Properties

Lasmiditan succinate (Chemical name: bis(2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide); butanedioic acid) is a small-molecule therapeutic agent with the molecular formula C₄₂H₄₂F₆N₆O₈ for its hemisuccinate salt form and C₁₉H₁₈F₃N₃O₂ for the free base. The free base has a molecular weight of 377.36 g/mol, while the succinate salt form weighs 872.82 g/mol [3] [5]. The compound features a trifluorinated benzamide scaffold linked to a 1-methylpiperidin-4-yl carbonyl pyridine moiety, conferring both lipophilicity and selective receptor binding. Key physicochemical characteristics include:

  • Solubility: Moderately water-soluble (0.0175 mg/mL predicted for succinate salt), with solubility enhanced in organic solvents like ethanol or acetonitrile [3] [8].
  • Crystalline Forms: Multiple polymorphs exist, with Patent US10669256B2 disclosing methods to produce crystalline lasmiditan hydrochloride and free base forms via solvent-mediated recrystallization (e.g., using ethanol/water mixtures) [2].
  • Protein Binding: Plasma protein binding of the free base is concentration-independent at 55–60% [1].
  • Stability: Degradation occurs primarily via ketone reduction by non-CYP enzymes, generating inactive metabolites (M7, M18) [1].

Table 1: Physicochemical Properties of Lasmiditan Succinate

PropertyFree BaseSuccinate Salt
Molecular FormulaC₁₉H₁₈F₃N₃O₂C₄₂H₄₂F₆N₆O₈
Molecular Weight (g/mol)377.36872.82
CAS Number (Free Base)439239-90-4439239-92-6
Predicted logP3.32.76
pKa (Strongest Basic)7.99-

Pharmacological Classification: 5-HT1F Receptor Agonist

Lasmiditan is the inaugural member of the pharmacotherapeutic class termed Neurally Acting Anti-Migraine Agents (NAAMAs). It exerts effects via highly selective agonism of the 5-hydroxytryptamine 1F (5-HT₁F) receptor, exhibiting negligible affinity for other serotonin receptors (e.g., 5-HT₁B, 5-HT₁D), adrenergic, dopaminergic, or monoamine receptors [1] [6]. This selectivity underpins its unique mechanism:

  • Mechanism of Action: Binding to presynaptic 5-HT₁F receptors on trigeminal neurons inhibits calcitonin gene-related peptide (CGRP) release and neuronal hyperpolarization, suppressing pain pathways without vasoconstriction [1] [7].
  • Target Distribution: 5-HT₁F receptors are densely expressed in trigeminal ganglia, central nervous system (CNS) nuclei, and peripheral nerve terminals, enabling lasmiditan to penetrate the blood-brain barrier and modulate migraine-associated central signaling [1].
  • Therapeutic Differentiation: Unlike triptans (e.g., sumatriptan), which activate 5-HT₁B receptors and cause vasoconstriction, lasmiditan’s selective 5-HT₁F agonism makes it suitable for migraineurs with cardiovascular comorbidities [1] [6].

Table 2: Pharmacological Classification of Lasmiditan vs. Triptans

FeatureLasmiditan (NAAMA)Triptans (e.g., Sumatriptan)
Primary Target5-HT₁F receptor5-HT₁B/₁D receptors
Vasoconstrictive ActivityNoneSignificant
Migraine AbortionNeuronal inhibitionVasoconstriction + neuronal effects
Suitability in CVDCompatibleContraindicated

Synthesis Pathways and Key Intermediate Compounds

Large-scale synthesis of lasmiditan succinate employs multi-step routes with critical intermediates. Patent US11827618B2 and Eli Lilly’s disclosures outline three optimized pathways:

Pathway 1: Weinreb Amide/Ketone Formation (Kilogram-Scale)

  • Step 1: 1-Methylisonipecotic acid (I) undergoes chlorination with oxalyl chloride to form acyl chloride intermediate (II).
  • Step 2: Conversion to Weinreb amide (III) using N,O-dimethylhydroxylamine and diisopropylethylamine [4] [8].
  • Step 3: Organolithium addition via 2-chloropyridine deprotonation with n-BuLi/lithium dimethylaminoethanol superbase, followed by reaction with Weinreb amide to yield ketone (IV) [8].
  • Step 4: Buchwald–Hartwig amination of (IV) with benzophenone imine, then acid hydrolysis to produce amine intermediate (V).
  • Step 5: Amidation with 2,4,6-trifluorobenzoyl chloride (VI), followed by succinic acid salt formation [6] [8].

Pathway 2: Bromopyridine Amination

  • 2,6-Dibromopyridine aminated in an autoclave with ammonia (120–150°C) to yield 6-aminopyridin-2-yl intermediate, coupled with 1-methylpiperidine-4-carbonyl chloride [6].

Pathway 3: Hydrochloride Salt Crystallization

  • Lasmiditan free base dissolved in HCl/ethanol, then crystallized as hydrochloride salt using antisolvents (e.g., methyl tert-butyl ether) [2]. Final conversion to succinate salt occurs via neutralization and succinic acid slurry [4].

Key Intermediates:

  • 1-Methylisonipecotic acid hydrochloride (CAS: NLUDEWJJEMHIIL-UHFFFAOYSA-N) [4]
  • (6-Bromopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone (XIFPGOFGUAEGAC-UHFFFAOYSA-N) [4]
  • 2,4,6-Trifluorobenzoyl chloride [6]

Table 3: Synthetic Intermediates in Lasmiditan Production

IntermediateRoleCAS/InChI Key
1-Methylisonipecotic acidPiperidine precursorSRJOCJYGOFTFLH-UHFFFAOYSA-N
(6-Aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanoneAmine coupling partnerYLTJVIIEHKBRPA-UHFFFAOYSA-N
Lasmiditan hydrochlorideCrystalline intermediateYBTPRLDGGGYWIP-UHFFFAOYSA-N

Properties

CAS Number

439239-92-6

Product Name

Lasmiditan succinate

IUPAC Name

butanedioic acid;2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide

Molecular Formula

C42H42F6N6O8

Molecular Weight

872.8 g/mol

InChI

InChI=1S/2C19H18F3N3O2.C4H6O4/c2*1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22;5-3(6)1-2-4(7)8/h2*2-4,9-11H,5-8H2,1H3,(H,23,24,27);1-2H2,(H,5,6)(H,7,8)

InChI Key

MSOIHUHNGPOCTH-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.C(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

COL-144; COL144; COL 144; LY573144; LY-573144; LY 573144; Lasmiditan; Lasmiditan hemisuccinate, Lasmiditan succinate;

Canonical SMILES

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.